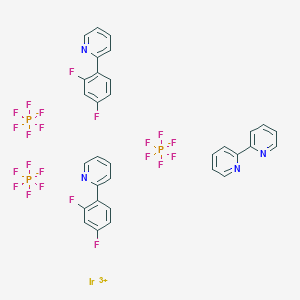

2-(2,4-Difluorophenyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,2’-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate is a coordination compound with the molecular formula C32H20F10IrN4P. This compound is known for its unique photophysical properties and is widely used in various scientific research applications, particularly in the fields of photochemistry and materials science .

Vorbereitungsmethoden

The synthesis of (2,2’-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate typically involves the reaction of 2,2’-bipyridine and 2-(2,4-difluorophenyl)pyridine with an iridium(III) salt. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere of nitrogen . The mixture is irradiated with visible light, which facilitates the formation of the desired complex. The product is then purified using column chromatography .

Analyse Chemischer Reaktionen

(2,2’-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate undergoes various types of chemical reactions, including:

Oxidation and Reduction: This compound can participate in redox reactions due to the presence of the iridium(III) center.

Substitution: Ligand substitution reactions can occur, where the ligands around the iridium center are replaced by other ligands.

Photoredox Catalysis: It acts as a photoredox catalyst in visible light-mediated reactions, such as C-H arylation.

Common reagents used in these reactions include quinuclidine, potassium phosphate, and methyl pentafluorobenzoate . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Wissenschaftliche Forschungsanwendungen

(2,2’-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate has a wide range of scientific research applications:

Photocatalysis: It is used as a photocatalyst in various organic transformations, including oxidation and reduction reactions.

Organic Light-Emitting Diodes (OLEDs): Due to its excellent photophysical properties, it is used as a green phosphorescent emitter in OLEDs.

Chemical Sensors: It is employed in the development of chemical sensors for detecting metal ions and other analytes.

Photovoltaics: It is explored for use in solar cells and other photovoltaic devices due to its ability to absorb and emit light efficiently.

Wirkmechanismus

The mechanism of action of (2,2’-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate involves the absorption of visible light, which promotes the iridium center to an excited state. This excited state can then participate in various photochemical reactions, such as electron transfer and energy transfer processes . The molecular targets and pathways involved depend on the specific application, such as the activation of substrates in photocatalytic reactions or the emission of light in OLEDs .

Vergleich Mit ähnlichen Verbindungen

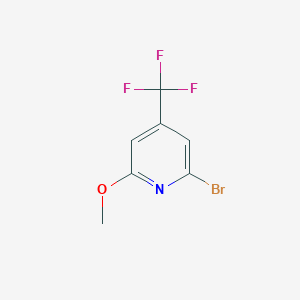

Similar compounds to (2,2’-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate include other iridium(III) complexes with different ligands, such as:

- (2,2’-Bipyridine)bis[2-phenylpyridine]iridium(III) hexafluorophosphate

- (2,2’-Bipyridine)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate

These compounds share similar photophysical properties but differ in their ligand structures, which can influence their reactivity and applications. The unique combination of 2,2’-bipyridine and 2-(2,4-difluorophenyl)pyridine ligands in the title compound provides distinct advantages in terms of stability and photophysical performance .

Eigenschaften

Molekularformel |

C32H22F22IrN4P3 |

|---|---|

Molekulargewicht |

1165.6 g/mol |

IUPAC-Name |

2-(2,4-difluorophenyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate |

InChI |

InChI=1S/2C11H7F2N.C10H8N2.3F6P.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*1-7(2,3,4,5)6;/h2*1-7H;1-8H;;;;/q;;;3*-1;+3 |

InChI-Schlüssel |

MCXLALBHPRPNHD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)C2=C(C=C(C=C2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=C2)F)F.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium](/img/structure/B11926724.png)

![trans-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B11926765.png)

![4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11926771.png)